

Application Notes and Protocols for the Synthesis and Purification of VU6019650

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and purification methods for **VU6019650**, a potent and selective M5 muscarinic acetylcholine receptor antagonist. The following protocols are based on the experimental procedures described in the scientific literature.

Introduction

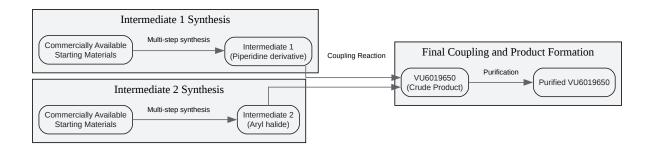
VU6019650 is a valuable chemical probe for studying the function of the M5 muscarinic acetylcholine receptor, which is implicated in various physiological processes and disease states.[1][2] The synthesis of **VU6019650** involves a multi-step sequence, culminating in a final coupling reaction. Purification is achieved through standard chromatographic techniques to yield the final product with high purity.

Synthesis of VU6019650

The synthesis of **VU6019650** can be accomplished through a convergent synthesis pathway. The key steps involve the preparation of two key intermediates followed by their coupling to form the final product.

Synthetic Scheme





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Caption: General synthetic strategy for VU6019650.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-1-((5-(2-(methylthio)pyrimidin-4-yl)pyridin-2-yl)methyl)piperidine-4-carboxamide (VU6019650)

The synthesis of **VU6019650** is achieved through the reaction of key intermediates. The following protocol is a representative example based on published procedures.

Materials:

- Intermediate 1: N-(4-chlorophenyl)piperidine-4-carboxamide
- Intermediate 2: 2-(chloromethyl)-5-(2-(methylthio)pyrimidin-4-yl)pyridine
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF)
- Standard laboratory glassware and equipment

Procedure:



- To a solution of N-(4-chlorophenyl)piperidine-4-carboxamide in DMF, add N,N-Diisopropylethylamine (DIPEA).
- Add a solution of 2-(chloromethyl)-5-(2-(methylthio)pyrimidin-4-yl)pyridine in DMF to the reaction mixture.
- Stir the reaction mixture at room temperature for the specified time, monitoring the reaction progress by a suitable analytical technique (e.g., LC-MS).
- Upon completion of the reaction, quench the reaction with water.
- Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification of VU6019650

The crude **VU6019650** is purified by column chromatography to obtain the final product with the desired purity.

Experimental Protocol: Purification by Column Chromatography

Materials:

- Crude VU6019650
- Silica gel
- Appropriate solvent system (e.g., a gradient of methanol in dichloromethane)
- Chromatography column and accessories

Procedure:

Prepare a silica gel column using the chosen solvent system.



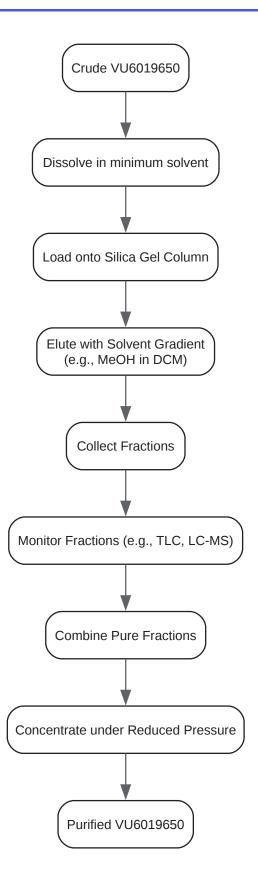




- Dissolve the crude **VU6019650** in a minimal amount of the solvent system.
- Load the dissolved crude product onto the prepared silica gel column.
- Elute the column with the solvent system, collecting fractions.
- Monitor the fractions by thin-layer chromatography (TLC) or another suitable analytical method to identify the fractions containing the pure product.
- Combine the pure fractions and concentrate under reduced pressure to yield the purified VU6019650.

Purification Workflow





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Caption: Workflow for the purification of VU6019650.



Data Presentation

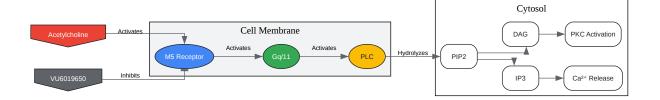
The following table summarizes the quantitative data for the synthesis and purification of **VU6019650**, as reported in the literature.

Parameter	Value	Reference
Synthesis		
Yield	Not explicitly stated for the final step	[1][2]
Purification		
Method	Column Chromatography	[1][2]
Final Product Characterization		
Purity (by LC-MS)	>95%	[1][2]
Purity (by qNMR)	>98%	[1][2]
1H NMR	Conforms to structure	[1][2]
Mass Spectrum (m/z)	[M+H]+ consistent with calculated mass	[1][2]

Signaling Pathway Context

VU6019650 acts as an antagonist at the M5 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR). The M5 receptor is known to couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.





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References

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- 2. Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists PMC [pmc.ncbi.nlm.nih.gov]
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